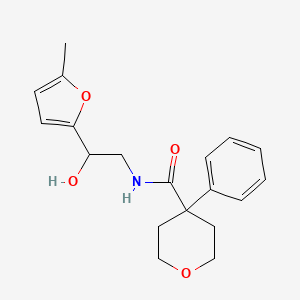

N-(2-羟基-2-(5-甲基呋喃-2-基)乙基)-4-苯基四氢-2H-吡喃-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-substituted pyrazole derivatives, as described in the first paper, involves the heterocyclization of 1-cyanophenyl acetic acid hydrazide with isocyanates. This method has been shown to produce compounds with potential antimicrobial properties, such as the N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide, which exhibited significant activity against various strains of Staphylococcus aureus . The second paper outlines a direct synthesis route for substituted pyrazole via a 3+2 annulation method, starting with the Knoevenagel condensation of ethyl acetoacetate and benzaldehyde to produce (E)-ethyl 2-benzylidene-3-oxobutanoate. This intermediate then undergoes cyclocondensation with phenylhydrazine hydrochloride to yield the final pyrazole derivative . The third paper presents a practical synthesis method for a CCR5 antagonist, which includes a Claisen type reaction and a Suzuki–Miyaura reaction, followed by hydrolysis and amidation, to produce the target compound without the need for chromatographic purification .

Molecular Structure Analysis

The molecular structure of the pyrazole derivative synthesized in the second paper was confirmed using single crystal X-ray diffraction studies. The structure is characterized by intermolecular hydrogen bonds and π-π stacking interactions, which contribute to the stability of the crystal structure. Theoretical calculations, including 1H-NMR, TD-SCF, HOMO/LUMO, MEP, Hirshfeld surface, and Mulliken population analysis, were performed and found to be in good agreement with the experimental data .

Chemical Reactions Analysis

The synthesis processes described in the papers involve a variety of chemical reactions. The heterocyclization in the first paper and the cyclocondensation in the second paper are key steps in forming the pyrazole ring. The Claisen type reaction mentioned in the third paper is an intramolecular reaction that forms a new carbon-carbon bond, which is crucial for the formation of the benzazepine ring system . The Suzuki–Miyaura reaction is a cross-coupling reaction that allows the introduction of aryl groups into the molecule .

Physical and Chemical Properties Analysis

While the papers do not provide extensive details on the physical and chemical properties of the synthesized compounds, the antimicrobial activity of the compounds in the first paper and the antioxidant properties of the compound in the second paper are indicative of their chemical reactivity. The antimicrobial activity was quantified using minimum inhibitory concentration (MIC) values, and the antioxidant properties were evaluated using DPPH and hydroxyl radical scavenging methods . These properties suggest that the compounds have significant biological activity, which could be further explored for potential therapeutic applications.

科学研究应用

合成和结构分析

异构烯胺酮的合成和结构:这项研究专注于异构烯胺酮的合成,展示了该化合物在研究分子结构内的互变异构方面的效用。核磁共振光谱数据和 X 射线结构分析证实了化合物以内消旋烯胺形式存在,显示出强烈的分子内氢键。这说明了该化合物在理解分子构象和氢键机制方面的作用 (Brbot-Šaranović 等人,2001 年)。

微波辅助直接酰胺化:本研究提出了一种微波辅助的 1-苯基-5-羟基-1H-吡唑-4-甲酸乙酯酰胺化方法,展示了该化合物在促进更快速、更高效的合成过程中的应用。该方法突出了该化合物在改进药物合成方法方面的潜力 (Milosevic 等人,2015 年)。

药物化学应用

抗癌剂:对某些化合物中氨基甲酸酯基团的改变的研究表明,这些改变可以显著影响小鼠实验性肿瘤的细胞毒活性。这项研究强调了该化合物在开发新型抗癌剂中的相关性 (Temple 等人,1989 年)。

新型抗癌和抗 5-脂氧合酶剂:一项研究合成了一系列吡唑并嘧啶衍生物,展示了该化合物在制造抗癌和抗 5-脂氧合酶剂方面的效用。这项研究突出了该化合物在开发用于癌症和炎症性疾病的新型治疗剂方面的潜力 (Rahmouni 等人,2016 年)。

属性

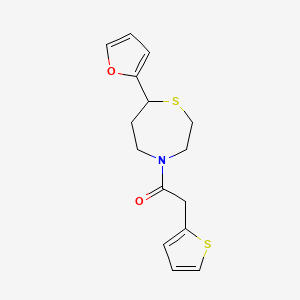

IUPAC Name |

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-4-phenyloxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-14-7-8-17(24-14)16(21)13-20-18(22)19(9-11-23-12-10-19)15-5-3-2-4-6-15/h2-8,16,21H,9-13H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHBZHTVZISMDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(CNC(=O)C2(CCOCC2)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B3013599.png)

![2-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3013603.png)

![3-(2,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B3013604.png)

![N-(2,3-dimethoxybenzyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B3013610.png)

![7-(3-methoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3013611.png)

![[1-(2-Fluoro-3-methoxyphenyl)ethylidene]hydrazine](/img/structure/B3013617.png)

![Methyl 2-(butylthio)-7-methyl-4-oxo-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3013618.png)